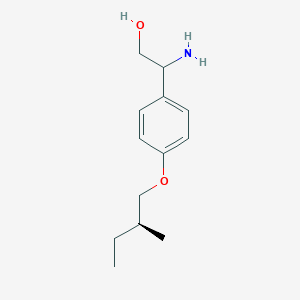

2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol

Beschreibung

2-Amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol is a chiral β-amino alcohol derivative characterized by a stereogenic center at the amino-bearing carbon and a (S)-2-methylbutoxy substituent on the para-position of the phenyl ring. This compound is synthesized via multi-step procedures involving alkylation of phenolic precursors with (S)-2-methylbutyltosylate, followed by esterification and hydrolysis steps . Its structural uniqueness lies in the combination of a polar ethanolamine group and a branched alkoxy chain, which confers distinct physicochemical properties, such as mesomorphic behavior in liquid crystal systems .

Eigenschaften

Molekularformel |

C13H21NO2 |

|---|---|

Molekulargewicht |

223.31 g/mol |

IUPAC-Name |

2-amino-2-[4-[(2S)-2-methylbutoxy]phenyl]ethanol |

InChI |

InChI=1S/C13H21NO2/c1-3-10(2)9-16-12-6-4-11(5-7-12)13(14)8-15/h4-7,10,13,15H,3,8-9,14H2,1-2H3/t10-,13?/m0/s1 |

InChI-Schlüssel |

LMCABSRBFIUONZ-NKUHCKNESA-N |

Isomerische SMILES |

CC[C@H](C)COC1=CC=C(C=C1)C(CO)N |

Kanonische SMILES |

CCC(C)COC1=CC=C(C=C1)C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 4-((S)-2-methylbutoxy)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.

Industrial Production Methods

In an industrial setting, the production of 2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol is an organic compound with a molecular formula of C13H19NO2 and a molecular weight of 221.29 g/mol. It includes an amino group, a phenyl ring, and an ethanol moiety in its structure.

Scientific Research Applications

2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol is used in several scientific research applications:

- Chemistry It serves as a building block in the synthesis of more complex organic molecules.

- Biology The compound can be used in studies involving enzyme interactions and protein binding.

- Industry It can be utilized in the production of specialty chemicals and materials.

Potential Biological Activities

2-Amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol is of interest in pharmaceutical research because of its potential biological activities.

Key Mechanisms:

- Dopamine Receptor Modulation This compound may modulate dopamine receptors, which are important in treating psychiatric disorders such as schizophrenia and depression. Studies have indicated that compounds affecting GPR88 (a receptor associated with dopaminergic activity) might be influenced by derivatives like this compound.

- Neuroprotective Effects Research indicates potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease therapies.

Additional Applications

- Pharmaceutical Development 2-Amino-2-[4-(methylthio)phenyl]ethanol is an important intermediate in synthesizing various pharmaceuticals, particularly in developing drugs targeting neurological disorders due to its potential neuroprotective properties .

- Biochemical Research Researchers use 2-Amino-2-[4-(methylthio)phenyl]ethanol to study the effects of methylthio substitutions on biological activity, helping to uncover mechanisms of action in cellular processes .

- Analytical Chemistry 2-Amino-2-[4-(methylthio)phenyl]ethanol is employed as a reference standard in chromatography, aiding in the accurate identification and quantification of related compounds in complex mixtures .

- Material Science The compound is explored for its potential applications in creating novel materials with specific electronic or optical properties, benefiting industries focused on advanced materials .

- Agricultural Chemistry 2-Amino-2-[4-(methylthio)phenyl]ethanol is investigated for its potential use in developing agrochemicals, particularly in enhancing crop resistance to pests and diseases .

Case Studies and Research Findings

- Study on GPR88 Modulation It is suggested that 2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol may modulate dopamine receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression. Studies have indicated that compounds affecting GPR88 (a receptor associated with dopaminergic activity) might be influenced by derivatives like this compound .

- Neuroprotective Research Preliminary research indicates potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease therapies .

- Enzyme Inhibition Studies Studies are being conducted to determine the efficacy of 2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol as an enzyme inhibitor. One study found that a derivative of 2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol showed promising inhibition efficacy against the EGFR and VEGFR-2 kinases .

Wirkmechanismus

The mechanism by which 2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in hydrophobic interactions, further modulating the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The target compound’s key differentiator is the chiral (S)-2-methylbutoxy group , which contrasts with halogenated or fluorinated substituents in analogs. Below is a comparative analysis of substituent effects:

Table 1: Substituent and Molecular Data

Physicochemical and Functional Properties

- Chirality and Mesomorphism : The (S)-2-methylbutoxy group in the target compound enables its use in chiral liquid crystals, as demonstrated in siloxane-based dimers with smectic phases . In contrast, bromo- or trifluoromethyl-substituted analogs lack reported mesomorphic behavior, likely due to reduced conformational flexibility.

- Polarity and Solubility: The ethanolamine moiety in all analogs confers water solubility, but bulky substituents (e.g., tetramethylbutyl in ) reduce polarity. The trifluoromethyl group () increases lipophilicity, necessitating stringent storage conditions (2–8°C under inert gas) compared to bromo-substituted derivatives, which are stable at room temperature .

Biologische Aktivität

2-Amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 2-Amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.29 g/mol

The biological activity of 2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol primarily involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound has been studied for its potential effects on the central nervous system (CNS), particularly in relation to dopaminergic signaling pathways.

Key Mechanisms:

- Dopamine Receptor Modulation : It is suggested that this compound may modulate dopamine receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression. Studies have indicated that compounds affecting GPR88 (a receptor associated with dopaminergic activity) might be influenced by derivatives like 2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol .

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease therapies .

Biological Activity

The following table summarizes the biological activities reported for 2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol:

Case Studies and Research Findings

-

Study on GPR88 Modulation :

- A study highlighted the role of GPR88 in modulating dopaminergic activity. Genetically modified mice lacking GPR88 showed altered responses to dopaminergic agonists, suggesting that compounds like 2-amino-2-(4-((S)-2-methylbutoxy)phenyl)ethanol could have therapeutic implications for CNS disorders .

- Neuroprotective Research :

- Enzyme Inhibition Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.